molecular formula C14H15NOS2 B5735108 (4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one

(4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one

Cat. No.: B5735108
M. Wt: 277.4 g/mol
InChI Key: WRALDMHFBFESNO-GHXNOFRVSA-N
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Description

(4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methylsulfanyl group and a trimethylphenyl group, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one typically involves the condensation of 2,4,6-trimethylbenzaldehyde with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4,6-trimethylphenylmagnesium bromide: Used as an intermediate in organic synthesis.

    2,4,6-trimethylphenol: An isomeric compound with different functional groups and properties.

Uniqueness: (4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one is unique due to its specific combination of functional groups and its ability to participate in a variety of chemical reactions. Its structural features make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-8-5-9(2)11(10(3)6-8)7-12-13(16)18-14(15-12)17-4/h5-7H,1-4H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRALDMHFBFESNO-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)SC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)SC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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